

Physical state and appearance of Dihydro-6-imino-1,3-dimethyluracil

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihydro-6-imino-1,3-dimethyluracil*

Cat. No.: B094056

[Get Quote](#)

Technical Guide: Dihydro-6-imino-1,3-dimethyluracil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-6-imino-1,3-dimethyluracil is a heterocyclic compound belonging to the pyrimidine family. It is a derivative of uracil, a key component of ribonucleic acid (RNA). This molecule is of significant interest in medicinal and organic chemistry due to its structural similarity to nucleobases, making it a valuable precursor in the synthesis of various biologically active compounds. It exists in tautomeric equilibrium with its more stable amino form, 6-Amino-1,3-dimethyluracil. This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and potential applications.

Chemical Identity and Tautomerism

Dihydro-6-imino-1,3-dimethyluracil (CAS RN: 17743-04-3) is the imino tautomer of the more commonly known 6-Amino-1,3-dimethyluracil (CAS RN: 6642-31-5). The amino form is generally considered to be the more stable and is the form under which most experimental data is reported. The tautomeric relationship is a crucial aspect of its chemistry, influencing its reactivity and physical properties.

The chemical structure of **Dihydro-6-imino-1,3-dimethyluracil** is characterized by a partially saturated pyrimidine ring with an imino group at the 6th position and two methyl groups at the 1st and 3rd positions.[1]

Physical and Chemical Properties

The majority of available data pertains to the more stable tautomer, 6-Amino-1,3-dimethyluracil.

Appearance: This compound is typically found as a solid powder.[2][3] Color can range from off-white or yellowish to light orange, yellow, or green crystals.[4]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **Dihydro-6-imino-1,3-dimethyluracil** and its amino tautomer.

Identifier	Value	Reference
IUPAC Name	Dihydro-6-imino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione	
CAS Number	17743-04-3	[1]
Molecular Formula	C ₆ H ₉ N ₃ O ₂	[1]
Molecular Weight	155.15 g/mol	[1]
Typical Purity	95%	[1]

Table 1: Identifiers for **Dihydro-6-imino-1,3-dimethyluracil**

Property	Value	Reference
Physical State	Solid, Powder	[2][3]
Appearance	Off-white to light yellow powder	[4]
Melting Point	295 °C (decomposes)	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[5]
Chromatographic Purity	≥99.0%	[4]
Loss on Drying	≤1.0%	[4]

Table 2: Physical and Chemical Properties of 6-Amino-1,3-dimethyluracil

Experimental Protocols

Synthesis of Dihydro-6-imino-1,3-dimethyluracil

Method: Intramolecular Cyclization of 1,3-Dimethylcyanoacetylurea

This method yields the imino tautomer directly.

- **Preparation of Reaction Mixture:** To a suitable reaction vessel, add 1,3-dimethylcyanoacetylurea.
- **Solvent Addition:** Add 150 mL of water to the reaction solution.
- **Acidification:** Add acid with water, maintaining the temperature at 40°C.
- **Solvent Removal:** Apply a vacuum (greater than 0.095MPa) to remove acetic acid until no more fraction is produced.
- **Volume Adjustment:** After steaming the acetic acid, add water to bring the total volume to 7000mL.

- Cyclization: Heat the solution to 85°C. Add liquid caustic soda until the pH reaches 9.5. Increase the temperature to 92°C and maintain for 30 minutes to facilitate the cyclization of 1,3-dimethylcyanoacetylurea to form **Dihydro-6-imino-1,3-dimethyluracil**.

Synthesis of 6-Amino-1,3-dimethyluracil

Method: Condensation and Cyclization

This method produces the amino tautomer.

- Condensation: React cyanoacetic acid and 1,3-dimethylurea in the presence of a condensing agent and acetic anhydride. The reaction should be carried out under nearly anhydrous conditions.
- Distillation: After the reaction is complete, perform vacuum distillation to obtain 1,3-dimethylcyanoacetylurea.
- Cyclization: The obtained 1,3-dimethylcyanoacetylurea is then subjected to a cyclization reaction under alkaline conditions to yield 6-Amino-1,3-dimethyluracil.[6]

Spectroscopic Data

Spectroscopic data is crucial for the characterization of **Dihydro-6-imino-1,3-dimethyluracil** and its tautomer.

Spectroscopic Technique	Data Highlights	Reference
^1H NMR	Spectra available for 6-Amino-1,3-dimethyluracil.	[2] [7]
^{13}C NMR	Spectra available for 6-Amino-1,3-dimethyluracil.	
IR Spectroscopy	FTIR spectra for 6-Amino-1,3-dimethyluracil have been recorded and analyzed.	[8]
Mass Spectrometry	GC-MS data and mass spectral trees are available for 6-Amino-1,3-dimethyluracil.	[2] [9]

Table 3: Spectroscopic Data for 6-Amino-1,3-dimethyluracil

Applications and Biological Relevance

Dihydro-6-imino-1,3-dimethyluracil and its amino tautomer are versatile intermediates in organic synthesis.[\[1\]](#) They serve as key building blocks for a variety of more complex heterocyclic systems.[\[10\]](#)

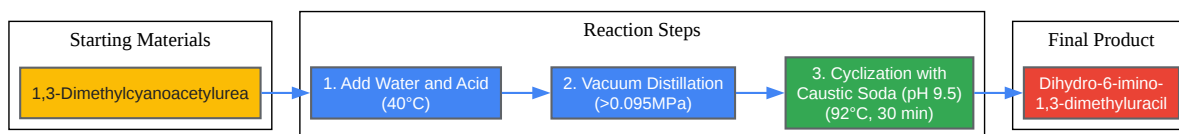
- **Pharmaceutical Development:** These compounds are used in the synthesis of various pharmaceutical agents, including potential antiviral and anticancer drugs.
- **Agrochemicals:** There is interest in their application in the development of herbicides and plant growth regulators.
- **Biochemical Research:** They are utilized in studies concerning nucleic acid metabolism.

While specific signaling pathways have not been extensively elucidated for **Dihydro-6-imino-1,3-dimethyluracil**, its structural similarity to nucleobases suggests potential interactions with enzymes involved in nucleic acid synthesis and metabolism.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthesis pathway for **Dihydro-6-imino-1,3-dimethyluracil**.

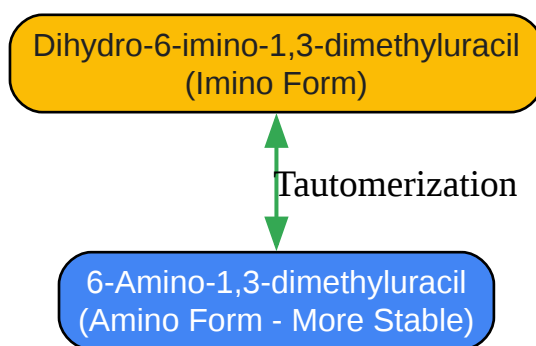


[Click to download full resolution via product page](#)

Caption: Synthesis of **Dihydro-6-imino-1,3-dimethyluracil**.

Tautomeric Equilibrium

The diagram below depicts the tautomeric relationship between the imino and amino forms.



[Click to download full resolution via product page](#)

Caption: Tautomeric equilibrium of the title compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dihydro-6-imino-1,3-dimethyluracil | 17743-04-3 | Benchchem [benchchem.com]
- 2. 6-Amino-1,3-dimethyluracil | C₆H₉N₃O₂ | CID 81152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Amino-1,3-dimethyluracil 98 6642-31-5 [sigmaaldrich.com]
- 4. High-Quality 6-Amino-1,3-Dimethyluracil & 4-Aminouracil Manufacturer [hbgxchemical.com]
- 5. 6-Amino-1,3-dimethyluracil | CAS:6642-31-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mzCloud – 6 Amino 1 3 dimethyluracil [mzcloud.org]
- 10. 6-Amino-1,3-dimethyluracil | 6642-31-5 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Physical state and appearance of Dihydro-6-imino-1,3-dimethyluracil]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094056#physical-state-and-appearance-of-dihydro-6-imino-1-3-dimethyluracil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com